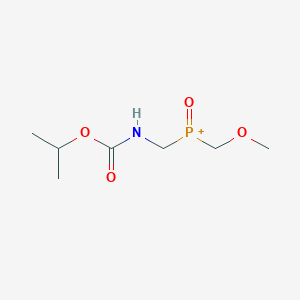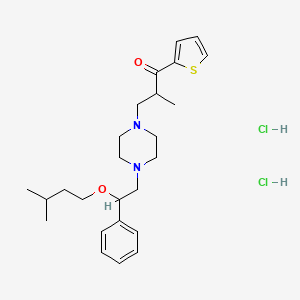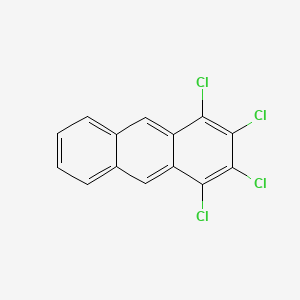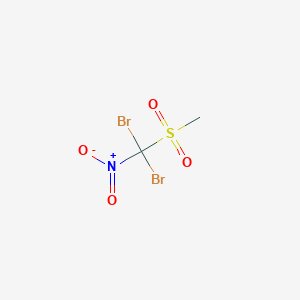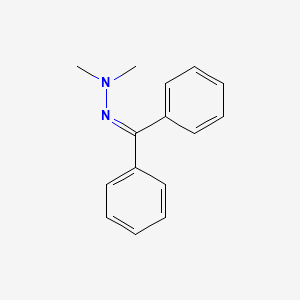
Diphenylmethanone dimethylhydrazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenylmethanone dimethylhydrazone is an organic compound with the molecular formula C15H16N2 It is a derivative of diphenylmethanone, where the carbonyl group is replaced by a dimethylhydrazone group
準備方法
Synthetic Routes and Reaction Conditions
Diphenylmethanone dimethylhydrazone can be synthesized through the reaction of diphenylmethanone with dimethylhydrazine. The reaction typically involves heating diphenylmethanone with anhydrous dimethylhydrazine in the presence of a solvent such as ethanol and a catalyst like glacial acetic acid. The mixture is heated at reflux for several hours until the reaction is complete .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and the use of more efficient catalysts.
化学反応の分析
Types of Reactions
Diphenylmethanone dimethylhydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other derivatives.
Reduction: It can be reduced to form diphenylmethane derivatives.
Substitution: The hydrazone group can participate in substitution reactions, leading to the formation of different substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids or bases to facilitate substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce diphenylmethane derivatives. Substitution reactions can lead to a variety of substituted hydrazones .
科学的研究の応用
Diphenylmethanone dimethylhydrazone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of fine chemicals and pharmaceuticals
作用機序
The mechanism of action of diphenylmethanone dimethylhydrazone involves its interaction with specific molecular targets and pathways. The compound can form stable complexes with various enzymes and proteins, affecting their activity. It may also interact with cellular membranes, altering their permeability and function. The exact molecular targets and pathways involved are still under investigation .
類似化合物との比較
Similar Compounds
Some compounds similar to diphenylmethanone dimethylhydrazone include:
- Diphenylmethanone hydrazone
- Diphenylmethanone oxime
- Diphenylmethane derivatives
Uniqueness
This compound is unique due to its specific hydrazone group, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .
特性
CAS番号 |
24398-55-8 |
|---|---|
分子式 |
C15H16N2 |
分子量 |
224.30 g/mol |
IUPAC名 |
N-(benzhydrylideneamino)-N-methylmethanamine |
InChI |
InChI=1S/C15H16N2/c1-17(2)16-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12H,1-2H3 |
InChIキー |
NPSXAOICUSFQKJ-UHFFFAOYSA-N |
正規SMILES |
CN(C)N=C(C1=CC=CC=C1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![methyl N-[(Z)-N-ethoxy-C-ethylcarbonimidoyl]carbamate](/img/structure/B14697333.png)
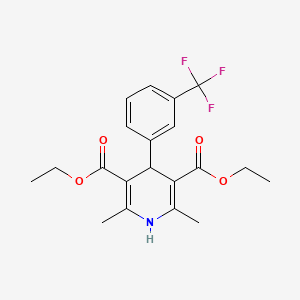
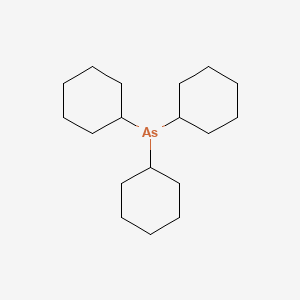
![4-Methyl-2-[(prop-2-en-1-yl)sulfanyl]quinoline](/img/structure/B14697350.png)
![(1R,5S)-1,8,8-Trimethyl-3-oxabicyclo[3.2.1]octan-2-one](/img/structure/B14697359.png)
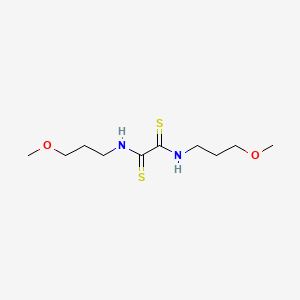

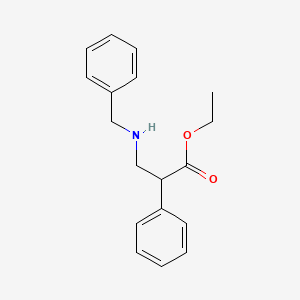
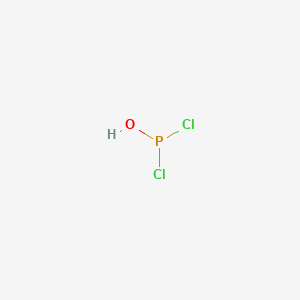
![2-[2-(4-Ethylphenyl)hydrazinylidene]-4-methoxynaphthalen-1(2H)-one](/img/structure/B14697384.png)
